molecular formula C23H20ClN5O3S B2833850 5-{[4-(3-chlorophenyl)piperazin-1-yl](furan-2-yl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887223-06-5

5-{[4-(3-chlorophenyl)piperazin-1-yl](furan-2-yl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2833850
CAS No.: 887223-06-5
M. Wt: 481.96
InChI Key: UMGJGUQCTMRFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolothiazole class, characterized by a fused triazole-thiazole core. Key structural features include:

  • Triazolothiazole backbone: The [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol moiety provides a rigid heterocyclic framework, enabling π-π interactions with biological targets.
  • Furan substituents: Two furan-2-yl groups at positions 2 and 5 enhance solubility and influence electronic properties via electron-rich oxygen atoms.
  • Hydroxyl group: The 6-ol substituent may contribute to hydrogen bonding and metabolic stability.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3S/c24-15-4-1-5-16(14-15)27-8-10-28(11-9-27)19(17-6-2-12-31-17)20-22(30)29-23(33-20)25-21(26-29)18-7-3-13-32-18/h1-7,12-14,19,30H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGJGUQCTMRFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CO3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(3-chlorophenyl)piperazin-1-yl](furan-2-yl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the furan and piperazine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(3-chlorophenyl)piperazin-1-yl](furan-2-yl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

5-{[4-(3-chlorophenyl)piperazin-1-yl](furan-2-yl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-{[4-(3-chlorophenyl)piperazin-1-yl](furan-2-yl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity necessitates comparison with analogues sharing triazole, thiazole, or piperazine moieties. Key comparisons include:

Compound Name / Class Structural Features Biological Activity Synthesis Yield (%) References
Thiazolo[5,4-d]pyrimidine derivatives (e.g., 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine) Thiazole-pyrimidine core; furan substituents; amine tails Anticancer (kinase inhibition), moderate antimicrobial activity 60–85
Piperazinyl triazolo-thiadiazoles (e.g., piperazinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate) Triazole-thiadiazole core; piperazine; furan/phenyl substituents Antifungal (14-α-demethylase inhibition), anti-inflammatory 70–90
Isostructural thiazole-pyrazoles (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-pyrazolyl-thiazole) Thiazole-pyrazole hybrid; chlorophenyl/fluorophenyl groups Antidepressant (serotonin reuptake inhibition), moderate cytotoxicity 75–88
Triazolone-piperazine derivatives (e.g., 4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-triazolyl]methyl]phenyl]piperazin-1-yl]-phenyl-triazolone) Triazolone core; dichlorophenyl-piperazine linkage Antifungal (CYP51A1 binding), high metabolic stability 65–80
Triazolo[3,4-b][1,3,4]thiadiazoles (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazole) Triazole-thiadiazole core; methoxyphenyl-pyrazole substituents Antitumor (apoptosis induction), moderate solubility in polar solvents 50–75

Key Findings from Comparative Studies

Receptor Affinity :

  • The 3-chlorophenyl-piperazine group in the target compound may enhance dopamine D2/D3 receptor binding compared to fluorophenyl analogues (e.g., ’s compounds), as chlorinated aryl groups improve lipophilicity and membrane penetration .
  • Furan substituents likely reduce cytotoxicity relative to phenyl or chlorophenyl groups in triazolothiadiazoles (e.g., ’s compounds), as furans are less prone to forming reactive metabolites .

Enzymatic Inhibition :

  • The triazolothiazole core shows weaker antifungal activity (e.g., against 14-α-demethylase) compared to triazolone-piperazine derivatives () due to reduced heme-binding capacity .
  • Anticancer activity is inferior to thiazolo[5,4-d]pyrimidines (), which exhibit stronger kinase inhibition via pyrimidine-nitrogen interactions .

Physicochemical Properties: The hydroxyl group at position 6 improves aqueous solubility (logP ≈ 2.1) compared to non-hydroxylated triazolo-thiadiazoles (logP ≈ 3.5) . Melting point (mp ≈ 210–215°C) is higher than piperazinyl triazolones (mp ≈ 180–190°C) due to hydrogen bonding from the hydroxyl group .

Toxicity: Piperazine-containing derivatives (e.g., ’s compounds) show lower acute toxicity (LD50 > 500 mg/kg in rodents) compared to non-piperazine triazoles, attributed to reduced off-target receptor binding .

Biological Activity

The compound 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, anticancer, and antiviral properties, as well as its structure-activity relationship (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C26H24ClN5O2SC_{26}H_{24}ClN_{5}O_{2}S with a molecular weight of 506.02 g/mol. The structure includes a triazole ring fused with a thiazole moiety, which is known to enhance biological activity through various mechanisms.

Key Structural Features

FeatureDescription
Triazole Ring Essential for antifungal activity
Thiazole Moiety Contributes to anticancer properties
Piperazine Linker Enhances binding affinity to targets
Chlorophenyl Group Influences lipophilicity and bioavailability

Antifungal Activity

Recent studies have highlighted the efficacy of 1,2,4-triazole derivatives against various fungal pathogens. The compound's triazole core is pivotal in inhibiting the cytochrome P450 enzyme involved in ergosterol biosynthesis in fungi.

Case Study: Antifungal Efficacy

In vitro evaluations demonstrated that derivatives of 1,2,4-triazole exhibited significant antifungal activity against strains such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values were recorded as follows:

CompoundMIC (μg/mL)Activity Level
5-{[4-(3-chlorophenyl)...}0.0313Outstanding
Voriconazole0.125Excellent
Fluconazole0.25Good

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit key kinases involved in cancer cell proliferation.

Case Study: Anticancer Mechanism

Research on similar compounds has shown that they can effectively target EGFR and CDK2 kinases:

CompoundIC50 (μM)Target Kinase
5-{[4-(3-chlorophenyl)...}0.78EGFR
Another Triazole Derivative0.26CDK2

Antiviral Activity

Preliminary studies suggest that the compound may exhibit antiviral properties, particularly against HIV and other viral infections.

Research Findings

A synthesis of related compounds demonstrated promising anti-HIV activity with some derivatives showing significant inhibition of viral replication.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the triazole and thiazole rings can significantly affect the biological activity of the compounds. For instance:

  • Substituent Variations : The presence of halogen atoms on the phenyl ring enhances antifungal potency.
  • Linker Modifications : Altering the piperazine linker can improve or reduce binding affinity to biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.